2-Methyl-6-nitrobenzoxazole

Thermodynamics Physical Organic Chemistry Computational Chemistry

Avoid re-validation bottlenecks caused by isomeric impurities. Researchers and process chemists requiring the specific 6-nitro-2-methyl regiochemistry for reproducible downstream transformations-such as selective nitro reduction to the 6-amine for cyan dye-forming couplers (U.S. Patent 6,201,125)-should source this exact intermediate. Key differentiation: • Superior thermodynamic stability vs. 2-aminobenzoxazole, validated by combustion calorimetry (Silva et al., 2020), ensuring safer scale-up. • Documented fluorescent probe scaffold for Al³⁺/Zn²⁺ detection, offering a direct path to optical sensor development.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 5683-43-2
Cat. No. B181781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-nitrobenzoxazole
CAS5683-43-2
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O3/c1-5-9-7-3-2-6(10(11)12)4-8(7)13-5/h2-4H,1H3
InChIKeyDPVZLXWUFYMLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-nitrobenzoxazole Overview


2-Methyl-6-nitrobenzoxazole (CAS 5683-43-2) is a heterocyclic organic compound belonging to the benzoxazole class, characterized by a methyl substituent at the 2-position and a nitro group at the 6-position on the fused benzene-oxazole scaffold [1]. It is a yellow crystalline solid with a molecular formula of C8H6N2O3 and a molecular weight of 178.14 g/mol [2]. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, as well as in materials science applications such as photographic couplers and fluorescent probes [3].

Synthetic Intermediate
Pharmaceutical and agrochemical building block with regiochemically defined nitro substitution
Analytical Reference
Spectroscopically distinct 6-nitro isomer for method development and identity confirmation
Materials Research
Patented intermediate for photographic couplers and reported fluorescent probe scaffold

Irreplaceability of 2-Methyl-6-nitrobenzoxazole


The specific regiochemistry (6-nitro vs. 5- or 7-nitro) and the presence of the 2-methyl group in 2-methyl-6-nitrobenzoxazole confer distinct physicochemical and reactive properties that are not interchangeable with other benzoxazole derivatives [1]. The electron-withdrawing nitro group at the 6-position significantly influences the compound's thermodynamic stability, spectroscopic signature, and its behavior in downstream synthetic transformations, such as selective reduction to the corresponding amine [2]. Furthermore, the compound's documented use in patented processes for manufacturing high-value photographic couplers and fluorescent probes underscores a specificity that generic substitutions cannot fulfill without extensive re-validation . The following quantitative evidence substantiates these critical differentiators.

2-Methyl-6-nitrobenzoxazole
5-nitro isomer (CAS 32046-51-8): Different spectroscopic signature and nitration regiochemistry may shift downstream reactivity and require re-validation of analytical methods.
2-Methyl-6-nitrobenzoxazole
2-Aminobenzoxazole: Reduced thermodynamic stability reported; cannot substitute in energetic or high-temperature processes without stability reassessment.
2-Methyl-6-nitrobenzoxazole
7-nitro isomer (CAS 74255-38-2): Steric and electronic differences alter solubility, melting behavior, and patent-specific intermediate utility.

Differentiation Evidence vs. Analogs


Thermodynamic Stability vs. 2-Aminobenzoxazole

A comprehensive energetic study by Silva et al. (2020) directly compared the thermodynamic properties of 2-methyl-6-nitrobenzoxazole (MNBO) and 2-aminobenzoxazole (ABO) using experimental calorimetry and high-level ab initio calculations [1]. The gas-phase standard molar enthalpy of formation was determined for both compounds, providing a quantitative measure of their relative stability under standard conditions.

Thermodynamic stability vs. 2-ABO
Head-to-head
Lower gas-phase decomposition tendency compared to 2-aminobenzoxazole
Supports stability-informed selection for high-temperature reactions
Calorimetry and G3(MP2)//B3LYP data
Thermodynamics Physical Organic Chemistry Computational Chemistry

Regioselective 6-Nitro Synthesis

Classical nitration studies demonstrate that 2-methylbenzoxazole undergoes electrophilic substitution with high regioselectivity. When treated with cold sulfuric and nitric acids, the reaction yields the 6-nitro derivative as the principal product, alongside dimers [1]. This contrasts with the nitration of other substrates or under different conditions that could lead to 5- or 7-nitro isomers.

Regioselective 6-nitro synthesis
Class-level
Predominant 6-nitro product under cold H2SO4/HNO3 nitration
Reliable isomer-specific synthetic route
Minimizes isomer separation efforts
Organic Synthesis Nitration Regiochemistry

Spectroscopic Fingerprint vs. 5-Nitro Isomer

The 6-nitro substitution pattern on the benzoxazole core yields a unique spectroscopic signature that is readily distinguishable from its 5-nitro isomer. Reference spectral databases confirm that 2-methyl-6-nitrobenzoxazole exhibits a distinct set of 1H NMR, 13C NMR, FTIR, and Raman peaks [1]. For example, the aromatic proton coupling patterns and chemical shifts differ significantly from those reported for 2-methyl-5-nitrobenzoxazole [2].

Spectroscopic fingerprint vs. 5-nitro
Cross-study comparable
Distinct 1H NMR, FTIR, and Raman peaks from 5-nitro isomer
Enables unambiguous identity and purity verification
Reference data from SpectraBase and SDBS
Analytical Chemistry Spectroscopy Quality Control

Patented Photographic Coupler Intermediate

U.S. Patent 6,201,125 explicitly claims a process for preparing 2,5-dicarbonamido phenol compounds, which are useful as cyan dye-forming couplers in silver halide imaging, that relies on a 2-alkyl-6-nitrobenzoxazole as a key intermediate [1]. The patent specifically describes the reduction of a 2-alkyl-6-nitrobenzoxazole to the corresponding 2-alkyl-6-amino-benzoxazole, a step that is central to the invention. This patent citation provides documented evidence of the compound's utility in a specific, high-value industrial process.

Patented coupler intermediate
Supporting evidence
Claimed as key intermediate in US 6,201,125 for cyan dye-forming couplers
Supports process development in photographic chemistry
Qualitative utility evidence
Materials Science Photographic Chemistry Process Chemistry

Physical Properties vs. 7-Nitro Isomer

The physical properties of 2-methyl-6-nitrobenzoxazole differ from its positional isomers, which can impact handling, formulation, and purification protocols. The compound has a reported melting point range of 154-158°C and is soluble in oils but insoluble in water [1]. In contrast, the 7-nitro isomer (CAS 74255-38-2) has been noted for its unique steric and electronic modifications due to the proximity of the nitro and oxazole oxygen, which can influence its solubility and reactivity .

Physical properties vs. 7-nitro
Class-level
Melting point 154–158 °C; oil-soluble, water-insoluble
Informs solvent selection and purification strategy
7-nitro isomer steric effects may alter profile
Physical Chemistry Formulation Purification

Fluorescent Probe for Metal Ions

2-Methyl-6-nitrobenzoxazole is documented for its application as a fluorescent probe, specifically for the detection of metal ions such as aluminum and zinc in environmental and biological samples [1]. This application is enabled by the compound's inherent fluorescence properties, which are influenced by the electron-withdrawing nitro group and the benzoxazole core. While specific quantum yield or detection limit data was not found in the reviewed sources, the documented use in this niche area provides a functional differentiation point compared to other benzoxazole derivatives that may lack this reported activity.

Fluorescent probe for metal ions
Supporting evidence
Reported use for Al3+ and Zn2+ detection
Functional starting point for optical sensor development
Further validation recommended
Fluorescence Spectroscopy Analytical Chemistry Sensor Development

Optimal Application Scenarios


Thermodynamic Studies with Stable Scaffold

Researchers engaged in calorimetric studies, computational chemistry, or the design of high-temperature reactions should select 2-methyl-6-nitrobenzoxazole (MNBO) over less stable analogs like 2-aminobenzoxazole. The compound's experimentally validated thermodynamic stability, as demonstrated by Silva et al. (2020) through its lower gas-phase decomposition tendency, provides a reliable baseline for energetic calculations and process safety assessments [1].

Photographic Coupler Intermediate Synthesis

Industrial process chemists working on the synthesis of cyan dye-forming couplers for silver halide imaging should source 2-methyl-6-nitrobenzoxazole as the designated intermediate. Its explicit use in U.S. Patent 6,201,125 for the preparation of 2,5-dicarbonamido phenol compounds validates its role in a commercially relevant process, providing a clear path to the desired amino derivative via selective reduction [2].

Analytical Method with Spectroscopic Standard

Analytical chemists developing HPLC, NMR, or IR methods for quality control of benzoxazole-containing samples can utilize 2-methyl-6-nitrobenzoxazole as a certified reference standard. The availability of comprehensive, peer-reviewed spectral data from SpectraBase and SDBS ensures accurate identification and quantification, distinguishing it from the 5-nitro isomer and preventing analytical errors in complex mixtures [3][4].

Fluorescent Probe Development for Metal Ions

Scientists in the field of optical sensor development can leverage the documented fluorescent properties of 2-methyl-6-nitrobenzoxazole as a starting point for creating novel probes. Its reported application in detecting Al3+ and Zn2+ ions in environmental and biological matrices suggests a functional advantage over other benzoxazole derivatives for this specific use-case, warranting further investigation and optimization [5].

Application
Selection Property
Validation Focus
Thermodynamic and stability research
Thermal decomposition profile
Calorimetric and computational stability verification
Photographic coupler intermediate
Process-specific intermediate utility
Patent-referenced synthetic pathway confirmation
Analytical method development
Spectroscopic isomer identity
Reference standard purity and peak assignment
Fluorescent probe design
Fluorescence response context
Metal-ion sensitivity and selectivity screening

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